4-Chloro-2-nitrotoluene

描述

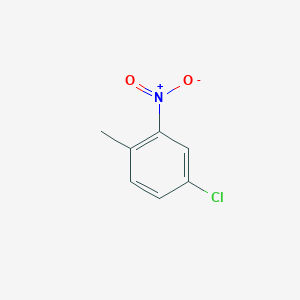

4-Chloro-2-nitrotoluene (CAS: 89-59-8), also known as 2-nitro-4-chlorotoluene or p-chloro-o-nitrotoluene, is a halogenated nitroaromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is a crystalline solid with a melting point reported between 34–38°C and 88.17°C , depending on purity and measurement conditions. Its boiling point is approximately 239–240°C at 718 mmHg, and it is insoluble in water but soluble in hot alcohol and oxygenated solvents .

This compound is industrially synthesized via two primary routes:

Nitration of p-chlorotoluene, which co-produces 4-chloro-3-nitrotoluene .

Chlorination of o-nitrotoluene, yielding 2-chloro-6-nitrotoluene as a co-product .

This compound serves as a critical intermediate in synthesizing pharmaceuticals, dyes, and agrochemicals. For example, it is used to produce tricyclic indole-2-carboxylic acids (NMDA-glycine antagonists) and herbicides like mesotrione via condensation with methyl mercaptan and 1,3-cyclohexanedione .

准备方法

二氯吡啶酯甲酯的合成涉及用甲醇酯化2-[4-(2,4-二氯苯氧基)苯氧基]丙酸 . 该反应通常需要酸催化剂,并在回流条件下进行,以确保酯化完全。 工业生产方法通常采用高效液相色谱法 (HPLC) 来分离和纯化二氯吡啶酯甲酯对映异构体 .

化学反应分析

二氯吡啶酯甲酯会发生多种类型的化学反应,包括:

这些反应中常用的试剂包括过氧化氢(用于氧化)和水(用于水解)。 这些反应的主要产物是二氯吡啶酯酸和各种取代衍生物 .

科学研究应用

Synthesis of Dyes

One of the primary applications of 4-chloro-2-nitrotoluene is in the production of dyes, particularly indigo dye. The compound serves as a starting reagent in the synthesis pathway for various dye formulations, which are essential in textile and printing industries .

Table 1: Applications in Dye Synthesis

| Dye Type | Application of 4C2NT |

|---|---|

| Indigo Dye | Precursor for synthesis |

| Azo Dyes | Intermediate for azo coupling |

| Sulfur Dyes | Used in formulations for textiles |

Pharmaceutical Intermediates

This compound is also utilized as an intermediate in the pharmaceutical industry. It contributes to the synthesis of various active pharmaceutical ingredients (APIs) by serving as a building block for more complex molecules. For instance, it can be transformed into 4-amino-2-chlorotoluene through reduction processes, which is further used to synthesize other medicinal compounds .

Table 2: Pharmaceutical Applications

| Pharmaceutical Compound | Role of 4C2NT |

|---|---|

| 4-Amino-2-chlorotoluene | Intermediate for drug synthesis |

| Nitrobenzoic Acids | Used in the production process |

Environmental Applications

In environmental science, this compound is employed as a reference standard for analytical methods assessing environmental contamination. Its detection and quantification are vital for monitoring pollutants in soil and water samples .

Table 3: Environmental Applications

| Application | Description |

|---|---|

| Analytical Standards | Used for calibration in testing |

| Contaminant Monitoring | Assesses pollution levels |

Case Studies and Research Findings

Several studies have documented the utility of this compound across various applications:

- Dye Synthesis : A study published in Chemical Reviews detailed the efficient synthesis pathways utilizing 4C2NT for producing indigo dye, emphasizing its cost-effectiveness and yield improvements over traditional methods .

- Pharmaceutical Development : Research conducted at a pharmaceutical laboratory illustrated how reducing 4C2NT leads to valuable intermediates for synthesizing anti-inflammatory drugs, showcasing its importance in drug development pipelines .

- Environmental Monitoring : A comprehensive study highlighted the role of 4C2NT as a marker compound in assessing pollution from industrial effluents, underscoring its significance in environmental chemistry .

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

2-Chloro-5-nitrotoluene (CAS: 13290-74-9)

- Molecular formula: C₇H₆ClNO₂ (same as 4-chloro-2-nitrotoluene).

- Key differences : The nitro and chlorine groups are positioned at the 5- and 2-positions on the toluene ring, respectively. This structural variation reduces its symmetry and alters reactivity.

- Melting point: Not explicitly reported, but predicted to differ due to reduced intermolecular interactions compared to this compound .

4-Chloro-3-nitrophenol (CAS: 610-78-6)

- Molecular formula: C₆H₄ClNO₃.

- Key differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility (0.73 logP) compared to this compound (logP = 2.75) .

Physicochemical Properties

Notes:

- The variability in this compound’s melting point highlights discrepancies in experimental conditions or purity .

- Higher logP values correlate with increased lipophilicity, making this compound more bioaccumulative than polar analogues like 4-chloro-3-nitrophenol .

Toxicity and Environmental Impact

A QSAR study on Tetrahymena pyriformis toxicity revealed:

| Compound | Toxicity (pIGC₅₀) | Residual Toxicity |

|---|---|---|

| This compound | 0.82 | 0.65 |

| 1-Bromo-3-nitrobenzene | 0.53 | -0.05 |

| 4-Nitrobenzyl chloride | 0.68 | 0.02 |

Key findings :

- This compound exhibits higher predicted toxicity (pIGC₅₀ = 0.82) compared to analogues like 1-bromo-3-nitrobenzene, likely due to its optimal balance of lipophilicity and electron-withdrawing groups .

- Residual toxicity values suggest deviations from QSAR predictions, possibly due to unaccounted stereochemical effects .

生物活性

4-Chloro-2-nitrotoluene (4C2NT) is an aromatic compound with significant biological activity, particularly in the context of toxicity and potential mutagenicity. This article explores its biological effects, metabolism, and relevant studies that highlight its implications for human health and environmental safety.

This compound is a nitro-substituted aromatic compound, which can be represented structurally as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 173.58 g/mol

This compound is part of a larger class of nitroanilines, known for their reactivity and potential biological effects.

Metabolic Pathways

The metabolism of 4C2NT primarily occurs through reduction pathways, where the nitro group can be converted into various metabolites, including nitroso-, hydroxylamine, and amine derivatives. These metabolites have been shown to interact with biomolecules, potentially leading to systemic toxicity and mutagenic effects . The detailed metabolic pathway can be summarized as follows:

- Nitro Group Reduction : Catalyzed by nitroreductase enzymes.

- Formation of Reactive Metabolites : Such as nitroso compounds and hydroxylamines.

- Interaction with DNA : Resulting in oxidative damage and potential mutagenicity.

Toxicological Studies

Toxicological assessments reveal that 4C2NT exhibits varying degrees of toxicity depending on the exposure route:

- Acute Toxicity : In a study involving oral administration to mice, 4C2NT was found to have an LD50 of approximately 2200 mg/kg body weight. Symptoms included reduced activity and uncoordinated gait .

- Genotoxicity : Although in vitro studies suggest possible genotoxic effects, in vivo micronucleus assays did not show significant mutagenic activity .

- Chronic Exposure : Long-term studies indicated potential carcinogenicity in rats, with increased incidences of neoplasms observed under specific dosing conditions .

Human Health Assessments

A comprehensive human health tier II assessment highlighted the following findings regarding 4C2NT:

- Genotoxic Potential : Evidence suggests that while 4C2NT may not be directly mutagenic in vivo, its metabolites could pose risks due to their reactive nature .

- Methemoglobinemia Risk : Similar to other nitroanilines, there is a risk of methemoglobinemia at high exposure levels, although this was not significantly noted in tested populations .

Environmental Impact

The environmental persistence of 4C2NT has been evaluated through various aquatic toxicity tests:

- Aquatic Toxicity : The predicted no-effect concentration (PNEC) for aquatic organisms varies. For instance, a NOEC (No Observed Effect Concentration) of 0.32 mg/L was determined for mollusks over a 40-day exposure period .

- Bioaccumulation Potential : Studies indicate low likelihood for bioaccumulation in aquatic systems due to rapid metabolism and excretion rates observed in animal models .

Summary of Findings

The following table summarizes key biological activities and toxicological data related to this compound:

| Parameter | Value/Observation |

|---|---|

| Acute Oral LD50 | ~2200 mg/kg (mice) |

| Genotoxicity (in vivo) | No significant increase in micronuclei observed |

| Chronic Exposure Effects | Potential carcinogenicity (neoplasms in rats) |

| Aquatic NOEC | 0.32 mg/L for Lymnaea stagnalis |

| Methemoglobinemia Risk | Present at high exposure levels |

常见问题

Q. What are the primary synthetic routes for 4-chloro-2-nitrotoluene, and how do reaction conditions influence product distribution?

Basic

this compound is synthesized via two main pathways:

- Chlorination of o-nitrotoluene : Direct chlorination of o-nitrotoluene (2-nitrotoluene) yields this compound as a major product, alongside minor isomers like 2-chloro-6-nitrotoluene .

- Nitration of p-chlorotoluene : Nitration of p-chlorotoluene produces this compound and 4-chloro-3-nitrotoluene as co-products. The ratio depends on nitration conditions (e.g., mixed acid composition, temperature) .

Key factors : Temperature control (30–50°C for chlorination) and stoichiometric excess of chlorinating agents (e.g., Cl₂/FeCl₃) improve regioselectivity .

Q. How is this compound utilized in the synthesis of bioactive molecules, and what methodological optimizations are critical?

Advanced

This compound serves as a precursor for NMDA-glycine antagonists (e.g., tricyclic indole-2-carboxylic acids). The synthetic pathway involves:

Regioselective iodination : To introduce iodine at the ortho position relative to the nitro group .

Reissert indole synthesis : Cyclization via modified Reissert reactions forms the indole core. Optimizing reaction time (12–24 hrs) and catalysts (e.g., Pd/C) enhances yield .

Critical step : Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates intermediates .

Q. Why do reported melting points (34–38°C vs. 35–37°C) and boiling points (239–240°C vs. 242°C) vary across literature sources?

Basic

Discrepancies arise from:

- Purity differences : Commercial samples (e.g., Sigma-Aldrich, TCI) report 98% purity, while industrial-grade material may contain isomers (e.g., 4-chloro-3-nitrotoluene), lowering observed melting points .

- Measurement methods : Differential scanning calorimetry (DSC) provides precise mp, whereas older lit. values may use capillary methods with ±2°C error .

Q. What spectroscopic and computational methods are used to characterize this compound’s vibrational modes?

Advanced

- Experimental : FTIR (4000–400 cm⁻¹) and FT-Raman (4000–50 cm⁻¹) identify key bands, such as NO₂ asymmetric stretching (1520 cm⁻¹) and C-Cl bending (620 cm⁻¹) .

- Computational : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts vibrational frequencies with <5% deviation from experimental data. Exact exchange terms in functionals improve accuracy .

Q. What are the environmental persistence and ecotoxicological risks of this compound?

Advanced

- Persistence : Hydrophobicity (log Kow ≈ 2.8) and low water solubility (109 mg/L at 20°C) favor bioaccumulation in aquatic systems .

- Toxicity : Classified as hazardous (H411) due to chronic toxicity to aquatic organisms (EC50 < 10 mg/L). Degradation pathways (e.g., microbial nitro-reduction) require further study .

Q. How do density-functional theory (DFT) methods improve thermochemical predictions for nitroaromatic compounds like this compound?

Advanced

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms achieve <2.4 kcal/mol error in atomization energies. For nitroaromatics, gradient corrections and spin-density terms are critical for modeling nitro group charge distribution .

Q. What purification strategies ensure high-purity this compound for sensitive applications?

Basic

- Recrystallization : Use hot ethanol or ethyl acetate to remove isomers (e.g., 4-chloro-3-nitrotoluene) .

- Chromatography : Preparative HPLC with C18 columns (acetonitrile/water mobile phase) resolves trace impurities .

Storage : Keep below 30°C in amber vials to prevent photodegradation .

Q. What safety protocols are essential when handling this compound in the laboratory?

Basic

- PPE : N95 masks, nitrile gloves, and safety goggles mitigate exposure (H315/H319 hazards) .

- Spill management : Absorb with vermiculite, dispose as hazardous waste (UN3457, Packing Group III) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (P261/P273 precautions) .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

Advanced

- Nitro group directive effects : The meta-directing nitro group stabilizes intermediate arenium ions during chlorination, favoring para-substitution on the toluene ring .

- Kinetic vs. thermodynamic control : Higher temperatures (e.g., 100°C) favor thermodynamically stable 4-chloro-3-nitrotoluene, while lower temperatures (<50°C) yield kinetic product this compound .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

Advanced

属性

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。